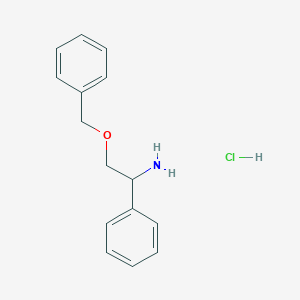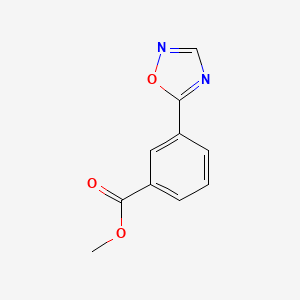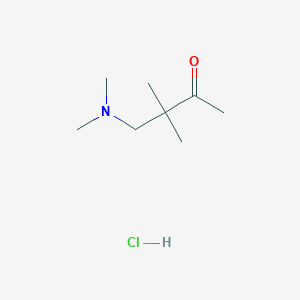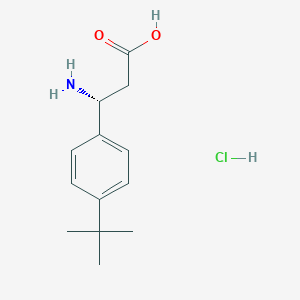
(4-フルオロ-2-ニトロフェニル)メタノール
概要
説明
4-Fluoro-2-nitrobenzyl alcohol: is an organic compound with the molecular formula C7H6FNO3. It is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 2-position on the benzene ring, with a hydroxymethyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
4-Fluoro-2-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with a similar (2-nitrophenyl)methanol scaffold can inhibit key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This inhibition can lead to significant changes in the target cells, such as reduced biofilm activity .
Biochemical Pathways
Similar compounds have been shown to influence the cell-to-cell communication pathways in bacteria . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of the cells and lead to changes in gene expression and behavior .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can provide some insights into its potential bioavailability .
Result of Action
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (4-Fluoro-2-nitrophenyl)methanol could potentially have similar effects.
Action Environment
It is known that environmental factors such as ph can significantly affect the activity and stability of similar compounds .
生化学分析
Biochemical Properties
(4-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of specific enzymes. For instance, derivatives of (2-nitrophenyl)methanol have been shown to inhibit PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This inhibition can disrupt quorum sensing, a process critical for bacterial communication and biofilm formation. The presence of the fluorine atom in (4-Fluoro-2-nitrophenyl)methanol may enhance its binding affinity and specificity towards target enzymes, making it a valuable tool for studying enzyme inhibition and developing new antimicrobial agents.
Cellular Effects
(4-Fluoro-2-nitrophenyl)methanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound can interfere with quorum sensing, leading to reduced biofilm formation and virulence . In mammalian cells, (4-Fluoro-2-nitrophenyl)methanol may affect cell signaling pathways by modulating the activity of specific kinases or phosphatases. This modulation can result in altered gene expression patterns and changes in cellular metabolism, potentially impacting cell growth, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-nitrobenzyl alcohol can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzyl alcohol, followed by reduction. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-nitrobenzyl alcohol may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Fluoro-2-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 4-fluoro-2-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amino group, resulting in 4-fluoro-2-aminobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Fluoro-2-nitrobenzaldehyde
Reduction: 4-Fluoro-2-aminobenzyl alcohol
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
類似化合物との比較
4-Fluorobenzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitrobenzyl alcohol: The positions of the fluorine and nitro groups are reversed, which can affect the compound’s reactivity and applications.
4-Nitrobenzyl alcohol: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness: 4-Fluoro-2-nitrobenzyl alcohol is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
(4-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMINHMFZNILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694557 | |
| Record name | (4-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043416-40-5 | |
| Record name | (4-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



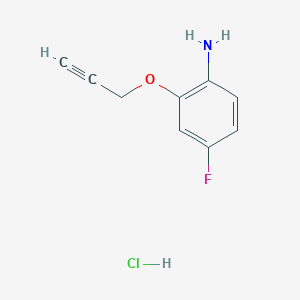
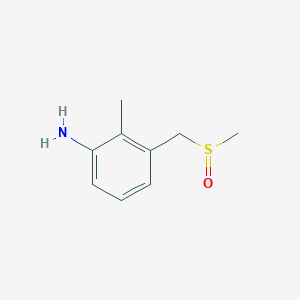
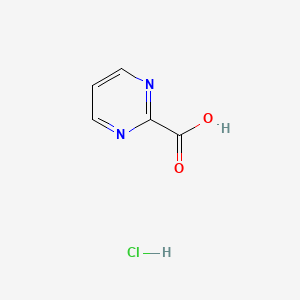
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)

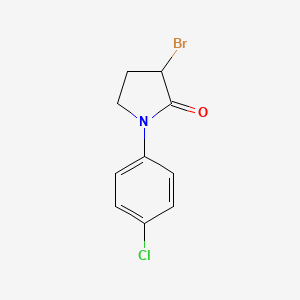
amine hydrochloride](/img/structure/B1441446.png)
